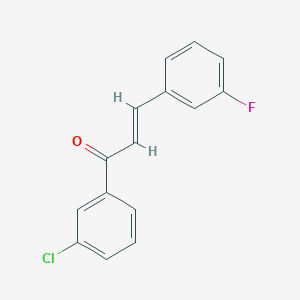

(E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Description

(E)-1-(3-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone (propenone) backbone flanked by substituted aromatic rings. The 3-chlorophenyl and 3-fluorophenyl substituents confer distinct electronic and steric properties due to the electron-withdrawing nature of halogens. Synthesis typically follows the Claisen-Schmidt condensation, where substituted acetophenones and benzaldehydes react under basic conditions (e.g., KOH in ethanol) to form the enone system .

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSKKFRNJXRFEO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

(E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

Biological Studies: The compound is used in studies to understand the mechanisms of action of chalcone derivatives and their interactions with enzymes and receptors.

Mechanism of Action

The biological activity of (E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Halogen Substitution Effects

Substitution of halogens on the aromatic rings significantly impacts physicochemical properties. For example:

- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (bromo analog) replaces chlorine with bromine at the 3-position.

- (2E)-3-(3-Bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one features bromine and methoxy groups. The electron-donating methoxy groups counterbalance electron withdrawal from halogens, altering charge distribution and crystal packing .

Key Insight : Chloro substituents provide a balance of moderate electron withdrawal and steric effects, whereas bromo analogs may enhance polarizability but reduce solubility due to increased molecular weight.

Substituent Position and Electronic Effects

The position of substituents on the aromatic rings influences conjugation and molecular planarity:

- (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has fluorine at the 2- and 4-positions. The ortho-fluorine introduces steric strain, reducing planarity and conjugation efficiency compared to the 3-substituted target compound .

- (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one combines ortho-chloro and meta-methoxy groups.

Structural Data :

*Estimated based on chalcone averages due to lack of direct crystallographic data for the target compound.

Electron-Donating vs. Withdrawing Groups

Methoxy and ethoxy groups in analogs like (E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one introduce electron-donating effects, which:

- Increase electron density on the propenone backbone, enhancing susceptibility to electrophilic attack.

- Alter crystal packing via hydrogen bonding, as seen in (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one , where hydroxyl and methoxy groups form supramolecular sheets .

Biological Activity

(E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClF. The compound features a conjugated system with a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity.

Structural Characteristics

- Molecular Weight : 256.69 g/mol

- Melting Point : Data not available in the search results.

- Solubility : Soluble in organic solvents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and function.

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Candida albicans | 64 | Moderate |

This table summarizes the antimicrobial efficacy of the compound against selected pathogens.

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

A notable case study involved testing this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Apoptosis induction |

| MCF-7 (breast cancer) | 10.0 | Cell cycle arrest |

| A549 (lung cancer) | 8.0 | ROS generation |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.